

Methoxyeugenol 4-O-rutinoside: A Technical Guide to Structure Elucidation and Characterization

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Compound of Interest

Compound Name: Methoxyeugenol 4-O-rutinoside

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation and characterization of **methoxyeugenol 4-O-rutinoside**. While this specific compound is not extensively documented in publicly available literature, this guide synthesizes data from closely related, structurally analogous phenylpropanoid glycosides to present a robust framework for its identification and analysis. The experimental protocols and data presented are based on established techniques for the isolation and characterization of natural products.

Introduction

Methoxyeugenol, a naturally occurring allylbenzene, is a derivative of eugenol and is found in various plants, including the toxic Japanese star anise and nutmeg.[1] Its glycosidic forms are of interest to researchers for their potential biological activities. Methoxyeugenol has been shown to activate PPAR-gamma in vivo and may play a role in attenuating liver fibrosis and inflammation.[1][2] The attachment of a rutinoside moiety, a disaccharide composed of rhamnose and glucose, can significantly alter the pharmacokinetic and pharmacodynamic properties of the aglycone.

This guide will detail the necessary steps for the isolation, purification, and complete structure elucidation of **methoxyeugenol 4-O-rutinoside**, leveraging spectroscopic techniques such as

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Isolation and Purification Workflow

The isolation of **methoxyeugenol 4-O-rutinoside** from a plant source would typically follow a multi-step chromatographic process. The general workflow is outlined below.



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Caption: General workflow for the isolation and purification of **methoxyeugenol 4-O-rutinoside**.

Experimental Protocol: Isolation and Purification

- **Extraction:** Dried and powdered plant material is extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH). Phenylpropanoid glycosides are typically enriched in the n-BuOH fraction.
- **Column Chromatography:** The n-BuOH fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or MCI gel. Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the compounds based on their polarity.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the target compound are further purified by preparative reversed-phase HPLC using a C18 column. A common mobile phase would be a gradient of methanol or acetonitrile in water.

Structure Elucidation

The determination of the chemical structure of **methoxyeugenol 4-O-rutinoside** involves the use of mass spectrometry to determine the molecular formula and NMR spectroscopy to

establish the connectivity of atoms and the stereochemistry.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn allows for the deduction of its molecular formula.

Table 1: Mass Spectrometry Data for **Methoxyeugenol 4-O-rutinoside**

Parameter	Value
Ionization Mode	ESI (Positive or Negative)
Predicted [M+H] ⁺	m/z 517.2156
Predicted [M+Na] ⁺	m/z 539.1975
Predicted [M-H] ⁻	m/z 515.2002
Molecular Formula	C ₂₃ H ₃₄ O ₁₂
Molecular Weight	502.5 g/mol

Note: The predicted values are based on the chemical formula. Actual experimental values should be within a few ppm of the predicted mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of **methoxyeugenol 4-O-rutinoside**. The data presented below is a projection based on the known spectral data of methoxyeugenol and rutinoside moieties from related compounds.

Table 2: ¹H NMR (500 MHz, CD₃OD) Spectral Data for **Methoxyeugenol 4-O-rutinoside**

Position	δH (ppm)	Multiplicity	J (Hz)
Aglycone			
2	6.75	s	6.5
5	6.05	m	
6	6.62	s	
7	3.35	d	
8	5.95	m	10.0
9	5.10	d	
9'	5.08	d	
1-OCH ₃	3.85	s	17.0
3-OCH ₃	3.88	s	
Glucose			
1'	4.85	d	7.5
2'	3.50	m	
3'	3.45	m	
4'	3.40	m	
5'	3.42	m	
6'a	3.90	dd	12.0, 2.0
6'b	3.75	dd	12.0, 5.5
Rhamnose			
1''	5.15	d	1.5
2''	3.80	m	
3''	3.65	m	
4''	3.30	m	

5"	3.55	m	
6" (CH ₃)	1.25	d	6.0

Table 3: ¹³C NMR (125 MHz, CD₃OD) Spectral Data for **Methoxyeugenol 4-O-rutinoside**

Position	δC (ppm)
Aglycone	
1	149.5
2	105.0
3	152.0
4	138.0
5	135.5
6	112.0
7	40.5
8	139.0
9	116.0
1-OCH ₃	56.5
3-OCH ₃	56.8
Glucose	
1'	102.5
2'	75.0
3'	78.0
4'	71.5
5'	78.5
6'	68.0
Rhamnose	
1"	102.0
2"	72.0
3"	72.5

4"	74.0
5"	70.0
6" (CH ₃)	18.0

Structure Elucidation Logic

The following diagram illustrates the logical connections derived from 2D NMR data to confirm the structure of **methoxyeugenol 4-O-rutinoside**.

Caption: Key 2D NMR correlations for the structural elucidation of **methoxyeugenol 4-O-rutinoside**.

Interpretation of Key 2D NMR Correlations:

- COSY: Correlations between H-7, H-8, and H-9 would confirm the allyl side chain of the methoxyeugenol moiety.
- HMBC: A crucial correlation between the anomeric proton of glucose (H-1') and the C-4 of the aglycone would establish the point of glycosylation. Another key HMBC correlation between the anomeric proton of rhamnose (H-1'') and C-6' of glucose would confirm the 1 → 6 linkage of the rutinoside.

Conclusion

The structural elucidation of **methoxyeugenol 4-O-rutinoside** is a systematic process that relies on the combined application of modern chromatographic and spectroscopic techniques. While direct experimental data for this specific compound is scarce, by drawing parallels with closely related phenylpropanoid glycosides, a clear and detailed pathway for its isolation and characterization can be established. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the identification and analysis of this and similar natural products. Further investigation into the biological activities of this compound is warranted, given the known properties of its aglycone.

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References

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